molecular formula C9H8OS B1315557 6-Methoxybenzo[b]thiophene CAS No. 90560-10-4

6-Methoxybenzo[b]thiophene

Cat. No. B1315557
Key on ui cas rn: 90560-10-4
M. Wt: 164.23 g/mol
InChI Key: WGDVDMKNSDCNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04668697

Procedure details

A solution of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene (13.0 g, 0.051 mol) in CH2Cl2 (100 ml) was added dropwise to a solution of BF3.Et2O (6.7 ml, 0.054 mol) in CH2Cl2 (1000 ml) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred for 0.5 hours, treated with aqueous NaHCO3 solution, and stirred until both phases were clear. The CH2Cl2 layer was separated, and the aqueous layer was extracted with CH2Cl2. The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo to give 8.68 g of an approximately 10:1 mixture of 6- and 4-methoxybenzo[b]thiophene as a dark brown oil. Purification by vacuum distillation (bp=65°-7° C. at 0.3 mmHg) gave 5.58 g of pale yellow oil. Major isomer: 'H NMR, δ :(CDCl3):3.85 (3H, s, --OCH3); 6.98 (1H, dd, J=4.5, H5); 7.23 (2H, s, H2, H3); 7.35 (1H, d, J=1.5, H7); 7.68 (1H, d, J=4.5, H4).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6- and 4-methoxybenzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][S:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)C.B(F)(F)F.CCOCC.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:14][O:13][C:9]1[CH:10]=[CH:11][C:12]2[CH:4]=[CH:5][S:6][C:7]=2[CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C)OC(CSC1=CC(=CC=C1)OC)OCC
Name
Quantity
6.7 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
6- and 4-methoxybenzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred until both phases
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation (bp=65°-7° C. at 0.3 mmHg)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC=1C=CC2=C(SC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.58 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.